2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
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Overview
Description
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise as an anticancer agent, particularly in targeting the epidermal growth factor receptor (EGFR).
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of EGFR. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 2-Ethylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde stands out due to its unique combination of an ethyl group and a phenyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its higher binding affinity and inhibitory activity against EGFR compared to similar compounds .
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H11N3OS/c1-2-11-15-16-10(8-17)12(14-13(16)18-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
VUYODOBEQJILQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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